2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
This compound is a pyridazin-3(2H)-one derivative characterized by:
- A pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group).
- A 6,7-dihydro-5H-cyclopenta[c]pyridazine moiety fused to a piperazine ring at the N-4 position.
- A propan-2-yl ketone linker connecting the piperazine and pyridazinone rings.
- A 4-fluorophenyl substituent at the 6-position of the pyridazinone ring.
Properties
IUPAC Name |
2-[1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(31-23(32)10-9-21(28-31)17-5-7-19(25)8-6-17)24(33)30-13-11-29(12-14-30)22-15-18-3-2-4-20(18)26-27-22/h5-10,15-16H,2-4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMEDJFRJTCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCC3=C2)N4C(=O)C=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its complex structure suggests a multifaceted mode of action, making it a candidate for various biological activities, particularly in oncology and neuropharmacology.
Structural Overview
The molecular formula of the compound is C20H22F3N5O , with a molecular weight of 405.425 g/mol . The compound features a cyclopenta[c]pyridazine core and piperazine moieties, which are known to interact with neurotransmitter systems and various enzymes involved in cancer progression.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes or receptors involved in cancer. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluating the anticancer activity of related pyridazine derivatives demonstrated effective inhibition of breast cancer cell lines with IC50 values as low as 0.15 μM for certain analogs. This suggests that the compound may possess significant anticancer properties.
Neuropharmacological Effects
The presence of piperazine in the structure is noteworthy as it has been associated with various neuropharmacological activities, including serotonin reuptake inhibition. A related compound was shown to effectively antagonize serotonin depletion induced by p-chloroamphetamine in animal models, indicating potential antidepressant properties .
Table: Biological Activities of Related Compounds
| Compound Variant | Activity | IC50/EC50 Values |
|---|---|---|
| HU-1a | HIV-1 Inhibition | 30 μM |
| HU-2c | Anti-inflammatory | 20 μM |
| HU-8e | Anticancer (Breast) | 0.15 μM |
Anti-inflammatory Properties
Another investigation into the anti-inflammatory effects of similar compounds revealed their ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests that our compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Pharmacokinetics and Toxicity
Recent literature emphasizes the importance of structural optimization to enhance biological activity while minimizing toxicity. The unique properties of the cyclopenta[c]pyridazine framework allow for modifications that could improve efficacy and reduce adverse effects .
Comparison with Similar Compounds
Comparison with Similar Pyridazin-3(2H)-one Derivatives
Structural Analogues and Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Comparison with Other Methods :
Pharmacokinetic and Pharmacodynamic Insights
- Fluorophenyl Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., ’s bromophenyl derivatives) .
- Piperazine Linker : Improves solubility and target engagement (e.g., tubulin binding in ) .
- Cyclopenta[c]pyridazine Moiety : May confer selective kinase inhibition, similar to imatinib’s fused-ring system .
Industrial and Patent Landscape
- Green Synthesis Scalability : Ultrasound-assisted methods () are cost-effective for large-scale production, unlike multi-step protocols in and .
- Patent Activity: Takeda’s azole-fused pyridazinones () highlight commercial interest, but the target compound’s unique cyclopenta[c]pyridazine-piperazine system may circumvent existing IP .
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
- Methodological Answer: The synthesis involves sequential condensation and substitution reactions. Begin with the preparation of the pyridazinone core, followed by introducing the fluorophenyl group via Suzuki coupling. The piperazine-cyclopenta[c]pyridazine moiety is typically attached through nucleophilic acyl substitution. Critical parameters include:
- Reaction Solvents: Use polar aprotic solvents (e.g., DMF) for condensation steps to stabilize intermediates .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Purification: Employ column chromatography with silica gel (hexane/EtOAc gradients) for intermediates, and recrystallization for final product isolation .
Q. How is structural characterization performed for this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, cyclopenta protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected at m/z 521.2045) .
- X-ray Crystallography: Resolve stereochemistry of the piperazine and pyridazinone moieties .
Advanced Research Questions
Q. How can researchers optimize the yield of the critical intermediate 6-(4-fluorophenyl)pyridazin-3(2H)-one?
- Methodological Answer:
- Temperature Control: Maintain <60°C during fluorophenyl coupling to prevent side-product formation .
- Catalyst Loading: Optimize Pd catalyst to 5 mol% to balance cost and efficiency .
- Additives: Use K₂CO₃ as a base to enhance nucleophilicity in Suzuki-Miyaura reactions .
- Yield Data: Typical yields range from 65–75%; impurities include unreacted pyridazinone (detectable via TLC, Rf 0.3 in EtOAc) .
Q. What strategies address contradictions in spectral data during structural elucidation?
- Methodological Answer:
- Dynamic NMR: Resolve overlapping signals (e.g., piperazine protons) by varying temperature or solvent .
- Isotopic Labeling: Use ¹⁹F NMR to track fluorophenyl group integration .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16) to confirm assignments .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?
- Methodological Answer:
- In Vitro Assays:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma Protein Binding: Use equilibrium dialysis to assess unbound fraction .
- In Vivo Studies:
- Pharmacokinetic Profiling: Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS analysis (LOQ: 1 ng/mL) .
- Key Parameters: Calculate AUC, Cmax, and t₁/₂ to guide dose optimization .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer:
- Solubility Testing: Evaluate solubility in biorelevant media (FaSSIF/FeSSIF) to identify formulation limitations .
- Metabolite Profiling: Identify active metabolites via LC-HRMS (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Dose Adjustments: Correlate in vitro IC₅₀ values with achievable plasma concentrations in vivo .
Structure-Activity Relationship (SAR) Studies
Q. What modifications to the piperazine-cyclopenta[c]pyridazine moiety enhance target binding?
- Methodological Answer:
- Analog Synthesis: Replace cyclopenta[c]pyridazine with bicyclic systems (e.g., indole or quinazoline) .
- Binding Assays: Use SPR or ITC to measure affinity changes (e.g., ΔKd from 120 nM to 45 nM with indole substitution) .
- Computational Docking: Map interactions using AutoDock Vina to identify key residues (e.g., hydrogen bonds with Asp189 in target protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
